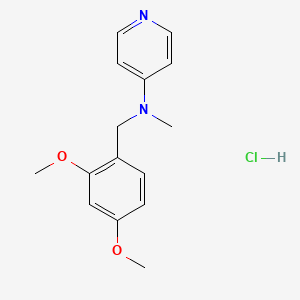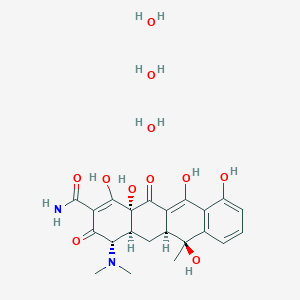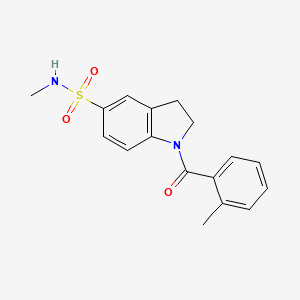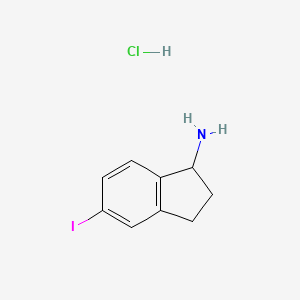![molecular formula C9H4BrClN2O B12828003 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole is a heterocyclic compound that features a fused benzofuran and pyrazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated and chlorinated starting materials, followed by cyclization reactions facilitated by catalysts or specific reagents. For instance, the use of oxalyl chloride and N,N-dimethylformamide (DMF) under vigorous stirring conditions has been reported .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions, such as temperature control, solvent selection, and the use of efficient catalysts to facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, which can be facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxalyl Chloride: Used in the preparation of the compound.
N,N-Dimethylformamide (DMF): Acts as a solvent and catalyst in certain reactions.
Bromine and Chlorine: Participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its electronic properties can be exploited in the development of new materials for electronic and photonic applications.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mecanismo De Acción
The mechanism by which 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to changes in biological activity. For instance, the compound may interact with enzymes or receptors, altering their function and leading to downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: A related compound used in the synthesis of pesticides.
3,5-Disubstituted Pyrazoles: These compounds share a similar pyrazole core and exhibit diverse chemical properties.
Uniqueness
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole is unique due to its fused benzofuran and pyrazole ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C9H4BrClN2O |
|---|---|
Peso molecular |
271.50 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-2H-[1]benzofuro[3,2-c]pyrazole |
InChI |
InChI=1S/C9H4BrClN2O/c10-5-3-1-2-4-6-8(14-7(4)5)9(11)13-12-6/h1-3H,(H,12,13) |
Clave InChI |
GIRHYLDFRINVFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)OC3=C(NN=C23)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)




![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
![N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B12827973.png)

![4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid](/img/structure/B12827977.png)
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
![7-Fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12827986.png)

![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)
![[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)
